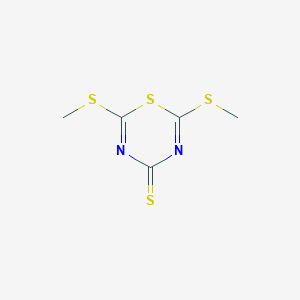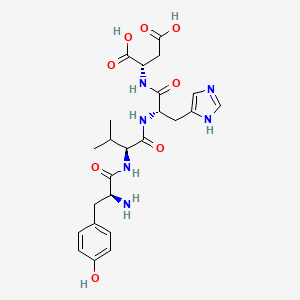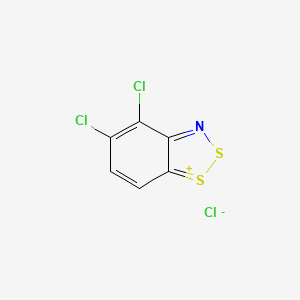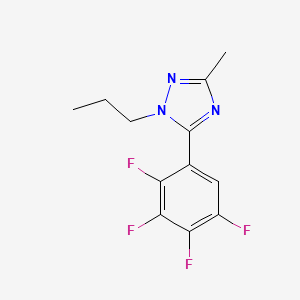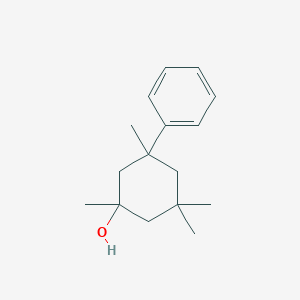
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol is an organic compound with the molecular formula C16H26O It is a cyclohexanol derivative characterized by the presence of four methyl groups and one phenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol can be synthesized through several synthetic routes. One common method involves the alkylation of cyclohexanone with methyl and phenyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone and facilitate the nucleophilic attack by the alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using specialized reactors and catalysts to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,3,5-Tetramethylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenylcyclohexanol: Lacks the additional methyl groups, affecting its steric and electronic characteristics.
Cyclohexanol: The simplest form, lacking both phenyl and additional methyl groups.
Uniqueness
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol is unique due to its combination of multiple methyl groups and a phenyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
799773-53-8 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1,3,3,5-tetramethyl-5-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-14(2)10-15(3,12-16(4,17)11-14)13-8-6-5-7-9-13/h5-9,17H,10-12H2,1-4H3 |
InChI Key |
ZVVFCFZSQHLQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)O)(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
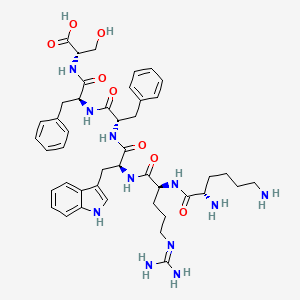
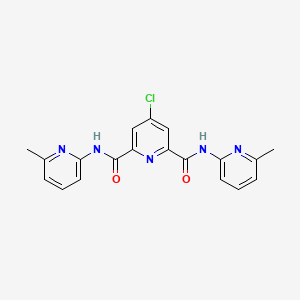
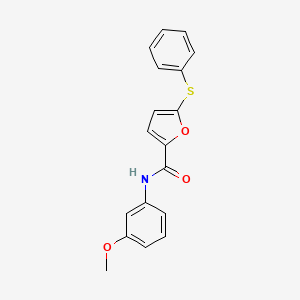
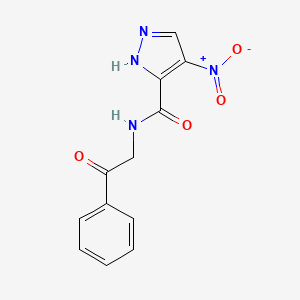
![{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene](/img/structure/B14205519.png)
